2,3,5,6-Tetrachloroanisidine
Overview
Description
2,3,5,6-Tetrachloroanisidine is an organic compound with the molecular formula C7H5Cl4NO. It is a derivative of anisidine, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloroanisidine can be synthesized through several methods. One common method involves the chlorination of anisidine in the presence of a catalyst. The reaction typically takes place under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalysts and optimized reaction conditions is crucial in achieving efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloroanisidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce less chlorinated anisidine derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloroanisidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of chlorinated compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrachloroanisidine exerts its effects involves interactions with various molecular targets. The chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. Additionally, the presence of multiple chlorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloroaniline: Similar in structure but with an amino group instead of a methoxy group.
2,3,5,6-Tetrachlorophenol: Contains hydroxyl group instead of a methoxy group.
2,3,5,6-Tetrachlorobenzene: Lacks any functional group other than chlorine atoms.
Uniqueness
2,3,5,6-Tetrachloroanisidine is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYRIGCRDZOZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl4NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220701 | |
Record name | 2,3,5,6-Tetrachloroanisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70439-96-2 | |
Record name | 2,3,5,6-Tetrachloroanisidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070439962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrachloroanisidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-TETRACHLOROANISIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1318C52Y93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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